Bis(tri-tert-butylphosphine)palladium(0)
Overview
Description
Bis(tri-tert-butylphosphine)palladium(0): is a palladium complex with the chemical formula C24H54P2Pd . It is a widely used catalyst in organic synthesis, particularly in cross-coupling reactions. The compound is known for its high stability and efficiency, making it a valuable tool in various chemical processes.
Mechanism of Action
Target of Action
Bis(tri-tert-butylphosphine)palladium(0) is a palladium complex that primarily targets organic compounds in chemical reactions . It acts as a catalyst, facilitating the transformation of these compounds during various types of coupling reactions .
Mode of Action
This compound interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process . It does this by lowering the activation energy required for the reaction to proceed . The large tert-butyl groups in the compound provide steric hindrance, which can influence the selectivity of the reactions .
Biochemical Pathways
Bis(tri-tert-butylphosphine)palladium(0) is involved in several types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Hiyama coupling . These reactions are crucial in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis .
Pharmacokinetics
Instead, its effectiveness is more related to its catalytic activity and stability under reaction conditions .
Result of Action
The result of Bis(tri-tert-butylphosphine)palladium(0)'s action is the efficient formation of new organic compounds through various coupling reactions . Its use can lead to high yields and selectivities in these reactions, making it a valuable tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(tri-tert-butylphosphine)palladium(0) typically involves the reaction of a palladium precursor with tri-tert-butylphosphine. One common method is to dissolve [Pd(allyl)Cl]2 in dry acetonitrile and add tri-tert-butylphosphine under an inert atmosphere. The reaction mixture is stirred for several hours, resulting in the formation of Bis(tri-tert-butylphosphine)palladium(0) as a solid product .
Industrial Production Methods: In industrial settings, the production of Bis(tri-tert-butylphosphine)palladium(0) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in specialized facilities equipped to handle sensitive and reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: Bis(tri-tert-butylphosphine)palladium(0) is primarily used in various cross-coupling reactions, including:
- Suzuki Coupling
- Stille Coupling
- Negishi Coupling
- Heck Reaction
- Buchwald-Hartwig Amination
Common Reagents and Conditions: These reactions often involve the use of aryl halides and organometallic reagents such as boronic acids, stannanes, or zinc reagents. The reactions are typically carried out under inert conditions, with solvents like toluene, DMF, or acetonitrile .
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: Bis(tri-tert-butylphosphine)palladium(0) is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. Its high stability and reactivity make it suitable for a wide range of chemical transformations .
Biology and Medicine: In biological and medicinal chemistry, the compound is used to synthesize complex molecules, including potential drug candidates. Its ability to facilitate the formation of intricate molecular structures makes it a valuable tool in drug discovery and development .
Industry: In the industrial sector, Bis(tri-tert-butylphosphine)palladium(0) is used in the production of fine chemicals, polymers, and advanced materials. Its role as a catalyst in various coupling reactions is crucial for the efficient and sustainable production of these materials .
Comparison with Similar Compounds
- Tris(dibenzylideneacetone)dipalladium(0)
- Palladium(II) acetate
- Bis(diphenylphosphino)ferrocene palladium(II) dichloride
Uniqueness: Bis(tri-tert-butylphosphine)palladium(0) is unique due to its high thermal stability and reactivity. The bulky tri-tert-butylphosphine ligands provide steric protection to the palladium center, enhancing its stability and making it suitable for high-temperature reactions. This distinguishes it from other palladium catalysts, which may not offer the same level of stability and efficiency .
Properties
IUPAC Name |
palladium;tritert-butylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQOYLRVSVOCQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370359 | |
Record name | Bis(tri-tert-butylphosphine)palladium(0) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53199-31-8 | |
Record name | Bis(tri-tert-butylphosphine)palladium(0) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(tri-tert-butylphosphine)palladium(0) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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